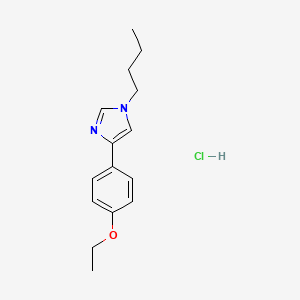
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group at the first position and a p-ethoxyphenyl group at the fourth position of the imidazole ring, with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with p-ethoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with glyoxal to form the imidazole ring. The final product is obtained by treating the imidazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the butyl or p-ethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Butyl-4-methylimidazole
Comparison: 1-Butyl-4-(p-ethoxyphenyl)imidazole hydrochloride is unique due to the presence of the p-ethoxyphenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33286-21-4 |
|---|---|
Molekularformel |
C15H21ClN2O |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
1-butyl-4-(4-ethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-3-5-10-17-11-15(16-12-17)13-6-8-14(9-7-13)18-4-2;/h6-9,11-12H,3-5,10H2,1-2H3;1H |
InChI-Schlüssel |
GTWKAIARFNFQNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


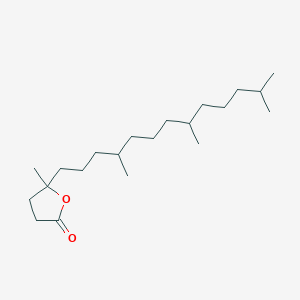
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
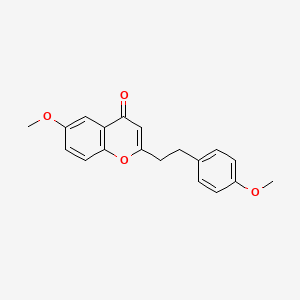



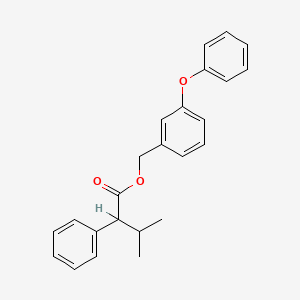
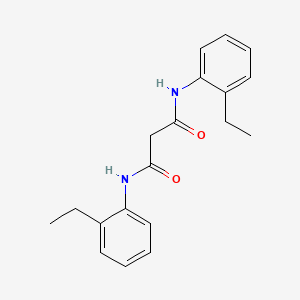
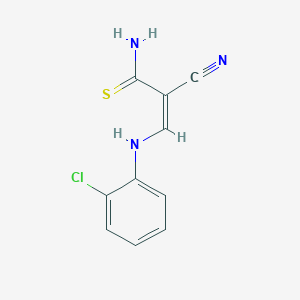
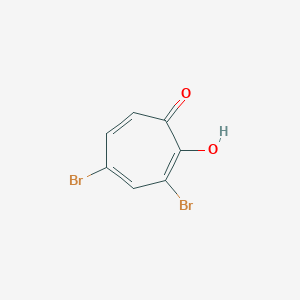
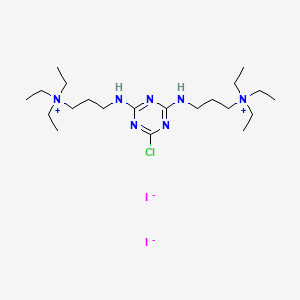
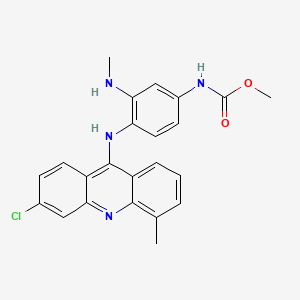
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
